molecular formula C6H9ClN2O B581535 3-Amino-5-methylpyridin-2-ol hydrochloride CAS No. 1257665-07-8

3-Amino-5-methylpyridin-2-ol hydrochloride

Cat. No. B581535
CAS RN: 1257665-07-8
M. Wt: 160.601
InChI Key: WPQPUYHSDVKBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-methylpyridin-2-ol hydrochloride is a chemical compound with the molecular formula C6H9ClN2O and a molecular weight of 160.6 . It is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .


Molecular Structure Analysis

The InChI code for 3-Amino-5-methylpyridin-2-ol hydrochloride is 1S/C6H8N2.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,7H2,1H3;1H . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

3-Amino-5-methylpyridin-2-ol hydrochloride is a solid at ambient temperature . It has a molecular weight of 144.6 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Anti-inflammatory Applications

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines suggest that compounds like “3-Amino-5-methylpyridin-2-ol hydrochloride” could have potential anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Synthesis of Pyrimidine Derivatives

“3-Amino-5-methylpyridin-2-ol hydrochloride” can be used in the synthesis of pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects .

Inhibitors of NF-κB and Cytokines

Based on the concept of pyrimidines, several research groups attempted to design novel pyrimidine-based NF-κB and cytokines inhibitors for their possible application as anti-inflammatory agents .

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-amino-5-methyl-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-2-5(7)6(9)8-3-4;/h2-3H,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQPUYHSDVKBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682471
Record name 3-Amino-5-methylpyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methylpyridin-2-ol hydrochloride

CAS RN

1257665-07-8
Record name 2(1H)-Pyridinone, 3-amino-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methylpyridin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.